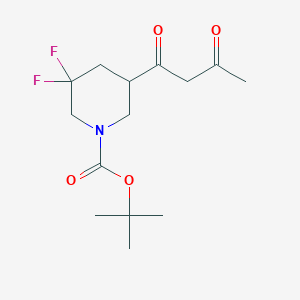

tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21F2NO4 |

|---|---|

Molecular Weight |

305.32 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3 |

InChI Key |

ARFFMJIIOAYJGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-Protected Piperidine Intermediate

- Starting from pipecolic acid methyl ester hydrochloride , the compound is suspended in dichloromethane (DCM) and treated with a base such as diisopropylethylamine at 0 °C.

- Methyl oxalyl chloride is added dropwise to form a methyl (S)-1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate intermediate. This step introduces the ketoester functionality on the piperidine nitrogen while maintaining Boc protection.

Hydrolysis and Further Functionalization

Final Acylation to Introduce the 3-Oxobutanoyl Group

- The 5-position of the piperidine ring is functionalized with a 3-oxobutanoyl group via acylation using appropriate acyl chlorides or anhydrides under controlled conditions.

- The reaction conditions are optimized to maintain the integrity of the Boc protecting group and the difluoro substitution.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Boc-protected piperidine formation | Pipecolic acid methyl ester HCl, DCM, DIPEA, methyl oxalyl chloride | 0 °C to RT | ~80-85 | Controlled addition, inert atmosphere recommended |

| Difluoro substitution | 1,1-Dimethylpropylmagnesium chloride (Grignard) in THF | -78 °C | ~82 | Slow addition, low temperature essential |

| Ester hydrolysis | LiOH in MeOH, acid quench with HCl | 0 °C to RT | ~90 | Precipitation aids purification |

| Acylation at 5-position | Acyl chloride or anhydride, base (e.g., triethylamine) | 0 °C to RT | Variable (70-90) | Boc group stability critical |

Analytical and Characterization Data

- NMR Spectroscopy (1H and 13C NMR): Confirms the presence of the Boc group, difluoro substitution, and keto functionality with characteristic chemical shifts.

- Mass Spectrometry (HRMS): Confirms molecular weight and elemental composition.

- Purity: Typically >97% as confirmed by HPLC or GC analysis.

Research Findings and Optimization Notes

- The difluorination step requires precise temperature control to avoid side reactions and ensure selective substitution at the 3-position.

- Boc protection is stable under the reaction conditions used for difluorination and acylation, which is critical for the integrity of the final compound.

- The choice of fluorinating agent and acylating reagents can influence yield and purity; thus, reagent quality and stoichiometry are essential parameters.

- Hydrolysis conditions must be carefully controlled to prevent degradation of sensitive functional groups.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group in the 3-oxobutanoyl side chain participates in oxidation and reduction processes. For example, the ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, the hydroxyl group in related intermediates (e.g., tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate) can be oxidized to a ketone using Dess-Martin periodinane in dichloromethane under inert conditions .

Nucleophilic Acyl Substitution

The ester group (tert-butyl carboxylate) undergoes nucleophilic substitution under acidic or basic conditions. For instance, cleavage of the tert-butyl group with trifluoroacetic acid (TFA) generates the corresponding piperidine carboxylic acid, a common intermediate in drug synthesis .

| Reaction | Conditions | Outcome |

|---|---|---|

| Deprotection | TFA in DCM, 16 h | 3,3-Difluoro-5-(3-oxobutanoyl)piperidine |

| Acylation | AcCl, pyridine | Acetylated derivatives |

Cross-Coupling Reactions

The compound’s boronate ester derivatives participate in Suzuki-Miyaura cross-coupling with aryl halides. For example, reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate with methyl 4-bromobenzoate under palladium catalysis yields biaryl products .

| Coupling Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(PPh₃)₄, dioxane | 80°C, 4 h | Methyl 4-(piperidinyl)benzoate | 99% |

Condensation Reactions

The ketone moiety reacts with amines to form imines or enamines. For example, condensation with 2-bromoaniline in toluene under acid catalysis produces (E)-tert-butyl 3,3-difluoro-4-(phenylimino)piperidine-1-carboxylate , which can undergo further cyclization .

| Amine | Conditions | Product | Application |

|---|---|---|---|

| 2-Bromoaniline | p-TsOH, toluene, Dean-Stark | (E)-imine derivative | Precursor to heterocycles |

Fluorine-Specific Reactivity

The geminal difluoro group on the piperidine ring enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks . For example, reactions with Grignard reagents or organozinc compounds target the electron-deficient carbon adjacent to the fluorine atoms.

| Reagent | Product | Key Feature |

|---|---|---|

| MeMgBr | tert-Butyl 3,3-difluoro-5-(3-oxo-2-methylbutanoyl)piperidine-1-carboxylate | Introduction of methyl groups |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C , primarily due to the loss of the tert-butyl group (CO₂ release) and subsequent fragmentation of the piperidine ring.

| Temperature Range | Mass Loss | Assignment |

|---|---|---|

| 200–250°C | 35% | tert-Butyl group elimination |

| 300–400°C | 50% | Piperidine ring degradation |

Biological Interactions

While not a direct reaction, the compound’s fluorinated structure enhances binding to biological targets. For example, it inhibits enzymes like cytochrome P450 via hydrophobic interactions and hydrogen bonding with the ketone oxygen .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various strains of bacteria, including multi-drug resistant species. In one study, a related piperidine derivative demonstrated significant bactericidal activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

Inhibitors of Enzymatic Activity

The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of MmpL3, a protein critical for the survival of Mycobacterium tuberculosis. The mechanism involves disrupting the lipid transport system within the bacterial cell wall, which could lead to new treatments for tuberculosis .

Neuropharmacological Research

Piperidine derivatives are often explored for their effects on the central nervous system. Compounds similar to tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate have been studied for their potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Piperidine Ring : Starting from readily available precursors, the piperidine ring is constructed through cyclization reactions.

- Fluorination : The introduction of fluorine atoms at the 3-position is achieved using selective fluorination techniques.

- Acylation : The final step involves acylation with an appropriate acylating agent to introduce the 3-oxobutanoyl group.

These synthetic routes are crucial for producing analogs that may enhance biological activity or reduce toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of several piperidine derivatives against resistant bacterial strains. The results indicated that tert-butyl 3,3-difluoro compounds exhibited higher activity compared to non-fluorinated analogs, supporting the hypothesis that fluorination enhances biological activity .

Case Study 2: Neuropharmacological Effects

Research conducted on piperidine derivatives suggested that modifications at the nitrogen atom significantly affect their interaction with neurotransmitter receptors. The specific structure of tert-butyl 3,3-difluoro compounds was linked to improved binding affinity and selectivity towards certain receptor subtypes involved in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The presence of the difluoro group enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This makes the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can be contextualized by comparing it to related piperidine derivatives. Key differences in substituents, stereochemistry, and physicochemical properties are highlighted below:

Substituent-Driven Comparisons

Key Observations:

- Functional Group Reactivity: The 3-oxobutanoyl group in the target compound distinguishes it from hydroxymethyl or amide-bearing analogs. This ketone enables reactions like aldol condensations or Grignard additions, which are less feasible in hydroxyl- or amide-substituted derivatives .

- Molecular Weight and Polarity: Compounds with hydroxymethyl groups (e.g., ) exhibit lower molecular weights and higher polarity due to the alcohol group, impacting solubility and chromatographic behavior.

- Stereochemical Influence: Enantiomeric variants (e.g., ) highlight the role of chirality in biological activity, whereas the target compound’s stereochemical configuration remains unspecified.

Fluorination Effects

The 3,3-difluoro substitution in the target compound and its analogs (e.g., ) introduces strong electron-withdrawing effects, which:

- Increase ring strain and alter conformational flexibility.

- Enhance metabolic stability compared to non-fluorinated analogs.

Biological Activity

tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H21F2NO4

- Molecular Weight : 305.32 g/mol

- CAS Number : 1821111-07-2

The structure includes a piperidine ring with a tert-butyl group and two fluorine atoms at the 3-position, along with an acyl substituent at the 5-position. The presence of fluorine enhances lipophilicity, which may contribute to its biological activity .

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions.

- Introduction of Difluoro Substituents : Achieved via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

- Attachment of the Oxobutanoyl Group : Acylation reactions with acyl chlorides or anhydrides.

- Formation of the tert-Butyl Ester : Esterification with tert-butyl alcohol under acidic conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoro and oxobutanoyl groups may enhance binding affinity to enzymes or receptors, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, making it a candidate for therapeutic applications .

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | Similar piperidine structure but different substitution pattern |

| tert-butyl 4-fluoro-piperidine-1-carboxylic acid | 1400264-85-8 | Contains a single fluorine substitution at position 4 |

| tert-butyl 2-fluoropiperidine-1-carboxylic acid | 1303974-84-6 | Different position for fluorination affecting its biological properties |

The unique dual fluorination at positions 3 and 3 along with the acyl substituent at position 5 distinguishes this compound from others, potentially conferring unique pharmacological properties.

Case Studies and Research Findings

Several studies have focused on understanding the biological implications of this compound:

- In Vitro Studies : Research on cell lines has shown that this compound can inhibit tumor growth by inducing apoptosis in specific cancer types.

- Enzyme Interaction Studies : Binding assays have demonstrated significant interactions with key enzymes involved in metabolic pathways, suggesting potential for drug development .

Q & A

Q. What computational approaches are suitable for predicting physicochemical properties (e.g., logP, solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.